molecular formula C18H19N3O3 B2844636 3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide CAS No. 1211380-29-8

3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide

Cat. No.: B2844636
CAS No.: 1211380-29-8
M. Wt: 325.368
InChI Key: KDHLLJOCFDBIQX-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring dual isoxazole moieties: a 3,5-dimethylisoxazol-4-yl group and a 5-phenylisoxazol-3-ylmethyl substituent. Its molecular formula is C₁₇H₁₇N₃O₃, with a molecular weight of 311.34 g/mol. The structure combines aromatic and heterocyclic elements, likely influencing its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-16(13(2)23-20-12)8-9-18(22)19-11-15-10-17(24-21-15)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHLLJOCFDBIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide typically involves the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.

    Substitution reactions:

    Amide bond formation: The final step involves the formation of the amide bond between the isoxazole derivatives and the propanamide moiety. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key similarities and differences between the target compound and related propanamide/isoxazole derivatives:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Key Properties/Data Source
Target Compound Dual isoxazole (3,5-dimethyl and 5-phenyl) 311.34 High lipophilicity (predicted); potential steric hindrance from phenyl group -
7c, 7d, 7e, 7f () Thiazole-oxadiazole-propanamide hybrids 375–389 Melting points: 134–178°C; IR/NMR data confirmamide and heterocyclic linkages
6a, 6b, 6d () Benzopyranone with bis(3,5-dimethylisoxazole)methoxy groups ~500–550 (estimated) Low synthetic yields (10–13%); antiproliferative activity tested
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide () Benzoxazolone-propanamide hybrid ~220 (estimated) Moderate reaction conversion rates (10–18%)
Propanil (N-(3,4-dichlorophenyl)propanamide) () Simple aromatic propanamide 218.08 Herbicidal use; high aqueous solubility due to lack of complex heterocycles

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s dual isoxazole design contrasts with simpler propanamides like propanil (), which lacks heterocycles and is used as a herbicide. The phenylisoxazole group may enhance binding to biological targets compared to thiazole-oxadiazole analogs () .

Synthetic Challenges :

  • Low yields in (10–13%) highlight difficulties in synthesizing isoxazole-linked compounds, likely due to steric hindrance or reactivity of the isoxazole ring. The target compound’s synthesis may face similar hurdles .

However, the phenyl group may reduce solubility compared to benzoxazolone analogs () .

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, comparisons can be inferred:

  • IR Spectroscopy : The amide C=O stretch (~1650–1700 cm⁻¹) and isoxazole C=N/C-O stretches (~950–1250 cm⁻¹) would dominate, similar to and compounds .
  • NMR : The 3,5-dimethylisoxazole protons would resonate as a singlet (~2.2 ppm for CH₃), while the phenylisoxazole group would show aromatic multiplet signals (~7.0–8.0 ppm) .

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